molecular formula C8H15O3- B1260312 2-Hydroxyoctanoate

2-Hydroxyoctanoate

Cat. No.: B1260312
M. Wt: 159.2 g/mol
InChI Key: JKRDADVRIYVCCY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Hydroxycaprylate, also known as 2-hydroxyoctanoic acid, is a member of the alpha hydroxy acid (AHA) family. These compounds are characterized by the presence of a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. Alpha-Hydroxycaprylate is a fatty acid derivative and is commonly used in various industrial and cosmetic applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Hydroxycaprylate can be synthesized through the hydrolysis of alpha-halo carboxylic acids. For instance, the production of glycolic acid, a similar AHA, typically follows this method, utilizing a base-induced reaction followed by acid workup . Another method involves the hydration of unsaturated acids and esters, yielding hydroxycarboxylic acids .

Industrial Production Methods

Industrial production of 2-Hydroxyoctanoate often involves the use of readily available precursors such as alpha-halo carboxylic acids. The process typically includes hydrolysis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxycaprylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted carboxylic acids .

Scientific Research Applications

Alpha-Hydroxycaprylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Alpha-Hydroxycaprylate is similar to other alpha hydroxy acids such as glycolic acid, lactic acid, and citric acid. it is unique due to its longer carbon chain, which imparts different solubility and penetration properties .

Similar Compounds

Alpha-Hydroxycaprylate stands out due to its balance between hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C8H15O3-

Molecular Weight

159.2 g/mol

IUPAC Name

2-hydroxyoctanoate

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1

InChI Key

JKRDADVRIYVCCY-UHFFFAOYSA-M

SMILES

CCCCCCC(C(=O)[O-])O

Canonical SMILES

CCCCCCC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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